2-Cyclohexen-1-one, 2-(phenylsulfonyl)-
Description
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- is a β/α-unsaturated carbonyl compound featuring a cyclohexenone backbone substituted with a phenylsulfonyl group at the 2-position. The sulfonyl group introduces significant electron-withdrawing effects, altering the electronic properties of the conjugated enone system. This modification enhances reactivity in electrophilic and nucleophilic processes, making it valuable in asymmetric catalysis, organic synthesis, and enzyme-mediated reductions .
Properties
CAS No. |
169691-01-4 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
SBYRWEPBTOZAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- are not extensively documented. the synthesis methods used in laboratories can be scaled up for industrial applications, ensuring the availability of this compound for various uses .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- include:
Oxidizing agents: Such as hydrogen peroxide and vanadium catalysts.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from the reactions of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- include sulfone derivatives, cyclohexanol derivatives, and various substituted cyclohexenone compounds .
Scientific Research Applications
2-Cyclohexen-1-one, 2-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexenone ring provides a reactive site for further chemical modifications .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with Sulfur-Containing Cyclohexanone Derivatives
(a) 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one ()
- Structure: A cyclohexyl-substituted ethanone with a phenylsulfonyl group on the adjacent carbon.
- Synthesis : Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with benzenesulfinic acid (33.3% yield, DMF solvent) .
- Key Differences: Unlike the target compound, this lacks the conjugated enone system, reducing its capacity for Michael additions or redox reactions.
(b) 2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone ()
- Structure: Cyclohexanone with a sulfonyl group on an ethyl side chain and a 4-chlorophenyl substituent.
- Functional Impact : The sulfonyl group’s position on a side chain reduces conjugation with the carbonyl, diminishing electronic effects compared to the target compound.
Comparison with Conjugated Dienes and Enones
(a) 2-(Phenylsulfonyl)-1,3-cyclohexadiene ()
- Structure : Conjugated diene with a sulfonyl group at C2.
- Reactivity: The diene system enables Diels-Alder reactions, while the sulfonyl group directs regioselectivity. In contrast, the target compound’s enone system is more electrophilic, favoring nucleophilic attacks .
(b) 2-Cyclohexen-1-one (Parent Compound)
- Reduction Mechanism: Enzymes like OYE1 reduce the enone via proton donation (e.g., Tyr-196).
Electronic and Steric Effects of Substituents
(a) Electron-Withdrawing vs. Electron-Donating Groups
- Sulfonyl Group: Strong electron-withdrawing effect increases the enone’s electrophilicity, enhancing reactivity in Michael additions.
- Methyl/Iodo Substituents (): Electron-donating groups (e.g., 5,5-dimethyl) stabilize the enone system but reduce electrophilicity. Iodo substituents (e.g., 3-iodo-5-methyl-) introduce steric bulk and polarizability .
Data Table 2: Substituent Effects
| Compound | Substituent | Electronic Effect | Key Impact |
|---|---|---|---|
| 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- | Phenylsulfonyl (C2) | Withdrawing | Increased electrophilicity |
| 2-Cyclohexen-1-one, 5,5-dimethyl- | 5,5-Dimethyl | Donating | Stabilized enone, reduced reactivity |
| 3-Iodo-5-methyl-2-cyclohexen-1-one | Iodo (C3), Methyl (C5) | Mixed | Steric hindrance, altered redox |
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